Flufylline is a compound with the molecular formula C21H24FN5O3 . It is a derivative of theophylline . The compound has been synthesized as part of research projects for finding new cardiovascular drugs . The compound has a molecular weight of 413.4 g/mol .
Flufylline is a derivative of theophylline and has been synthesized as part of research projects for finding new cardiovascular drugs . The synthesis involved the creation of piperazine and piperidine derivatives of theophylline .
The molecular structure of Flufylline is represented by the formula C21H24FN5O3 . The IUPAC name for Flufylline is 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione . The InChI representation of Flufylline is InChI=1S/C21H24FN5O3/c1-24-19-17 (20 (29)25 (2)21 (24)30)27 (13-23-19)12-11-26-9-7-15 (8-10-26)18 (28)14-3-5-16 (22)6-4-14/h3-6,13,15H,7-12H2,1-2H3 .
Flufylline has a molecular weight of 413.4 g/mol . It has a computed XLogP3 value of 1.5 . The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors .
Flufylline is classified under heterocyclic compounds due to its nitrogen-containing ring structure. It is synthesized from various precursors, often involving complex organic reactions. The compound has been explored for its anti-inflammatory and analgesic properties, making it a subject of interest in medicinal chemistry.
The synthesis of Flufylline typically involves several steps, including the formation of key intermediates through nucleophilic substitutions and cyclization reactions. A common synthetic route includes:
Flufylline possesses a complex molecular structure characterized by the following features:
The three-dimensional conformation of Flufylline can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets.
Flufylline undergoes various chemical reactions that are crucial for its functionality:
Each reaction can be optimized based on factors such as pH, temperature, and the presence of catalysts.
Flufylline's mechanism of action involves interaction with specific biological targets, primarily within the central nervous system. It is believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, contributing to its analgesic effects.
Research indicates that Flufylline may inhibit reuptake mechanisms or interact with receptor sites, enhancing neurotransmitter availability in synaptic clefts. This mechanism underlies its potential efficacy in treating conditions like depression or chronic pain.
Relevant data from studies indicate that the compound maintains structural integrity over time when stored properly.
Flufylline has been explored for various scientific applications:
Flufylline (chemical name: 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione; CAS No.: 82190-91-8) is a synthetically designed purine derivative with documented receptor-modulating properties. It emerged in the 1980s as part of efforts to develop selective antagonists for adrenergic and serotonin receptors, offering a structural bridge between xanthine-based molecules and fluorinated aromatic pharmacophores [3] [6]. Unlike classical methylxanthines (e.g., theophylline), Flufylline incorporates a fluorinated benzoyl-piperidine extension, enabling unique interactions with central nervous system (CNS) receptors. Its primary research applications focus on cardiovascular physiology and receptor selectivity profiling, though clinical translation remains exploratory [6].
Flufylline first appeared in scientific literature in 1986 as compound "Sgd 195/78" within a comparative pharmacological study of serotonin (5-HT₂) and adrenergic (α₁, α₂) receptor antagonists. Researchers characterized it alongside analogs like Fluprofylline (Sgd 144/80), Ritanserin, and Butanserin to identify selective agents for modulating vascular tone and neurotransmission [3]. The suffix "-fylline" denotes its structural kinship with xanthine derivatives, while the prefix "Flu-" highlights the strategically positioned fluorine atom within its 4-fluorobenzoyl moiety—a design choice influenced by fluorine’s role in enhancing ligand-receptor binding affinity and metabolic stability [9].
The compound’s discovery coincided with broader advancements in fluorine chemistry. Henri Moissan’s 1886 isolation of elemental fluorine (via electrolysis of KF/HF mixtures) enabled synthetic access to fluorinated building blocks [2] [4]. By the 1980s, fluorine incorporation had become a cornerstone of medicinal chemistry, facilitating compounds like Flufylline that leverage fluorine’s electronegativity for targeted bioactivity [9].
Chemical Classification
Flufylline belongs to two overlapping chemical classes:
Structural Attributes
Fig. 1: Structural diagram of Flufylline highlighting pharmacophoric regions
[Purine Core]–[Ethyl Spacer]–[Piperidine]–[C(O)–C₆H₄F]
Physicochemical Properties
Table 1: Atomic Contributions in Flufylline
Atom Type | Count | Role in Bioactivity |
---|---|---|
Fluorine (F) | 1 | Enhances binding affinity via polar interactions |
Carbonyl (C=O) | 3 | H-bond acceptor sites |
Tertiary N | 4 | Facilitates receptor docking |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0